molecular formula C15H21NO6S2 B2999786 methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251691-03-8

methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2999786
CAS RN: 1251691-03-8
M. Wt: 375.45
InChI Key: PBABFTHHGGDLIM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene ring, a carboxylate ester group, a sulfamoyl group, and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring is a five-membered aromatic ring with a sulfur atom. The carboxylate ester group would contribute to the polarity of the molecule, and the sulfamoyl group could potentially form hydrogen bonds. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. The thiophene ring could undergo electrophilic aromatic substitution reactions, while the carboxylate ester group could be hydrolyzed under acidic or basic conditions. The sulfamoyl group could potentially be displaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make the compound polar and potentially soluble in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is known to interact with various biological systems.

Mode of Action

It is likely that the compound interacts with its targets through the sulfamoyl and thiophene groups, which are common functional groups in many bioactive compounds . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other bioactive compounds, it may be involved in a variety of biochemical processes

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have a range of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, or interaction with cell surface receptors

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by the pH of its environment

properties

IUPAC Name

methyl 3-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-20-14(17)13-12(5-8-23-13)24(18,19)16-9-11-10-21-15(22-11)6-3-2-4-7-15/h5,8,11,16H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBABFTHHGGDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate

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